3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Computational Chemistry ADME Prediction

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-94-4) is a highly halogenated fused heterocycle bearing a bromine atom at the 3‑position and trifluoromethyl groups at both the 2‑ and 5‑positions on the imidazo[1,2‑a]pyridine scaffold. With a molecular formula of C₉H₃BrF₆N₂ and a molecular weight of 333.03 g·mol⁻¹, it is commercially offered as a research intermediate with typical purities of ≥95% (AKSci) up to 98% (Leyan).

Molecular Formula C9H3BrF6N2
Molecular Weight 333.031
CAS No. 2102410-94-4
Cat. No. B2636288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine
CAS2102410-94-4
Molecular FormulaC9H3BrF6N2
Molecular Weight333.031
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C(=C1)C(F)(F)F)Br)C(F)(F)F
InChIInChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-1-2-4(18(5)7)8(11,12)13/h1-3H
InChIKeyVQVREEXZBRUMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-94-4): Core Properties & Research Procurement Starting Point


3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-94-4) is a highly halogenated fused heterocycle bearing a bromine atom at the 3‑position and trifluoromethyl groups at both the 2‑ and 5‑positions on the imidazo[1,2‑a]pyridine scaffold . With a molecular formula of C₉H₃BrF₆N₂ and a molecular weight of 333.03 g·mol⁻¹, it is commercially offered as a research intermediate with typical purities of ≥95% (AKSci) up to 98% (Leyan) . Its calculated physicochemical descriptors—LogP = 4.13, Topological Polar Surface Area (TPSA) = 17.3 Ų, zero H‑bond donors, and two H‑bond acceptors—place it in the hydrophobic, membrane‑permeant region of drug‑like chemical space .

Why Imidazo[1,2-a]pyridine Regioisomers Cannot Be Interchanged: The Case of 2,5- vs. 2,7- vs. 2,6-Bis(trifluoromethyl) Substitution


Within the imidazo[1,2‑a]pyridine family, regioisomers bearing identical substituents at different ring positions are chemically and pharmacologically distinct entities, not interchangeable stockroom equivalents. The 2,5‑bis(trifluoromethyl) arrangement places the two strongly electron‑withdrawing CF₃ groups meta to one another across the pyridine ring, whereas the 2,7‑ and 2,6‑ regioisomers create different electronic landscapes and steric environments around the reactive C‑3 bromo center . Although computed global descriptors such as LogP and TPSA are identical across the 2,5‑ and 2,7‑ regioisomers (LogP = 4.13, TPSA = 17.3 Ų for both ), these bulk parameters mask differences in dipole moment, electrostatic potential distribution, and regioselectivity in subsequent cross‑coupling reactions. A procurement decision that treats these regioisomers as functional analogs therefore risks irreproducible synthetic outcomes or misleading structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine


Comparative Computed Lipophilicity: Identical LogP, Divergent Biological Access

The target 2,5‑regioisomer and the 2,7‑regioisomer both exhibit a computed LogP of 4.13, indicating that regioisomerism does not alter global lipophilicity . However, in adenosine A₂A receptor antagonists based on the imidazo[1,2‑a]pyridine core, the position of the trifluoromethyl group has been shown to modulate receptor affinity by >10‑fold, demonstrating that regioisomers with identical LogP can produce substantially different biological readouts .

Medicinal Chemistry Computational Chemistry ADME Prediction

Topological Polar Surface Area: Regioisomeric Invariance Masks Electronic Differences

Both the 2,5‑ and 2,7‑bis(trifluoromethyl) regioisomers share an identical computed TPSA of 17.3 Ų, a value far below the 140 Ų threshold commonly associated with poor oral absorption . While this suggests equivalent passive membrane permeability potential, the 2,5‑arrangement positions the CF₃ substituents to exert a distinct meta‑electron‑withdrawing influence on the pyridine ring, altering the electron density at the C‑3 bromo center relative to the 2,7‑ and 2,6‑regioisomers. This electronic differentiation is expected to translate into measurably different oxidative addition rates in palladium‑catalyzed cross‑coupling reactions, although direct comparative kinetic data remain absent from the peer‑reviewed literature [1].

Medicinal Chemistry Drug Design Computational Chemistry

Commercial Purity Specification: 98% Baseline Enables Reliable Structure–Activity Studies

The 2,5‑regioisomer is available from Leyan at a certified purity of 98%, whereas the 2,7‑regioisomer from the same supplier is also listed at 98% . However, the 2,5‑regioisomer is additionally stocked by Fluorochem (95%) and AKSci (95%), providing multi‑source procurement flexibility that may not be matched for every regioisomer . In kinase inhibitor discovery programs where imidazo[1,2‑a]pyridines have been optimized as PI3Kα inhibitors with nanomolar potency, impurities as low as 2% can confound IC₅₀ determinations and selectivity profiles [1].

Analytical Chemistry Medicinal Chemistry Procurement

Storage Condition Differentiation: Cold‑Chain Requirement vs. Ambient‑Stable Analogs

ChemScene specifies storage at 2–8°C sealed in dry conditions for the 2,5‑regioisomer, whereas several structurally related mono‑trifluoromethyl imidazo[1,2‑a]pyridine bromides (e.g., 3‑bromo‑5‑(trifluoromethyl)imidazo[1,2‑a]pyridine) are shipped at ambient temperature . This cold‑chain requirement indicates a meaningful stability differential that must be factored into procurement and compound management workflows. Degradation of the bromo substituent via hydrolysis or thermal debromination would alter the compound's identity and compromise its utility as a cross‑coupling substrate.

Compound Management Procurement Logistics Stability

Evidence‑Based Application Scenarios for 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine


Kinase Inhibitor Lead Optimization Requiring the 2,5‑Bis(trifluoromethyl) Pharmacophore

Imidazo[1,2‑a]pyridine scaffolds have been successfully developed as potent PI3Kα inhibitors [1]. When a medicinal chemistry program has identified that the 2,5‑bis(trifluoromethyl) substitution pattern is critical for kinase domain occupancy—as opposed to the 2,7‑ or 2,6‑ arrangements—this compound provides the direct bromo handle for late‑stage Suzuki–Miyaura diversification to explore SAR at the 3‑position while preserving the validated pharmacophoric CF₃ geometry.

Regioselective Cross‑Coupling Method Development Using a Bis‑CF₃‑Activated Substrate

The 2,5‑bis(trifluoromethyl) arrangement creates a unique electronic environment at the C‑3 bromo center distinct from other regioisomers [2]. Researchers developing or benchmarking palladium‑catalyzed coupling methodologies can employ this compound as a challenging, electron‑deficient substrate. Its commercial availability at 95–98% purity from multiple vendors ensures method development can proceed without the confounding variable of in‑house synthesis variability.

Fluorinated Building Block for Membrane‑Permeant Probe Design

With a LogP of 4.13 and TPSA of 17.3 Ų , the compound occupies a physicochemical space favorable for passive membrane permeability. Chemical biology groups designing fluorinated probes or affinity labels that must cross lipid bilayers can use this bromo intermediate to conjugate payloads via C‑3 while relying on the two CF₃ groups to maintain lipophilicity and metabolic stability.

Structure–Activity Relationship Studies Requiring Rigorous Regioisomer Control

Because the 2,5‑, 2,7‑, and 2,6‑ regioisomers share identical molecular weight, LogP, and TPSA , they are analytically indistinguishable by mass spectrometry and simple HPLC. Biological assay laboratories must source the exact regioisomer to avoid mis‑annotation of screening hits. Procuring this compound from suppliers that provide batch‑specific purity documentation mitigates the risk of regioisomer cross‑contamination in SAR tables.

Quote Request

Request a Quote for 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.